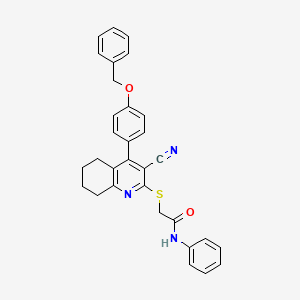
2-((4-(4-(benzyloxy)phenyl)-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-(4-(benzyloxy)phenyl)-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C31H27N3O2S and its molecular weight is 505.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of this compound is currently unknown
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating enzymatic activity .
Biochemical Pathways
Given its structural features, it may be involved in pathways related to cell signaling, protein synthesis, or metabolic regulation .
Pharmacokinetics
Its lipophilicity may influence its bioavailability and distribution within the body .
Result of Action
Based on its structural features, it may influence cellular processes such as signal transduction, gene expression, or metabolic regulation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
生物活性
2-((4-(4-(benzyloxy)phenyl)-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-phenylacetamide, identified by its CAS number 332045-21-3, is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The molecular formula of this compound is C32H28N2O3S, with a molecular weight of 520.64 g/mol. The structure includes a quinoline core, a benzyloxy phenyl group, and a thioamide linkage, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C32H28N2O3S |
| Molecular Weight | 520.64 g/mol |
| Boiling Point | 692.6 ± 55.0 °C (predicted) |
| Density | 1.29 ± 0.1 g/cm³ (predicted) |
| pKa | 0.72 ± 0.20 (predicted) |
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The quinoline moiety is known for its ability to interact with DNA and inhibit topoisomerases, which are crucial for DNA replication and transcription.
Case Study:
A study on related quinoline derivatives showed that they could significantly reduce cell viability in various cancer cell lines, including breast and colon cancer cells. The mechanism involved the activation of caspase pathways leading to programmed cell death.
Antimicrobial Activity
The compound's thioamide functional group may contribute to its antimicrobial properties. Thioamides are known to exhibit activity against a range of bacteria and fungi.
Research Findings:
In vitro studies have demonstrated that similar compounds possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli with promising results.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it could inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain.
Experimental Evidence:
Inhibitory assays revealed that related compounds effectively reduced COX activity in vitro, suggesting potential applications in treating inflammatory conditions.
The biological activity of this compound is likely mediated through multiple mechanisms:
- DNA Interaction: The quinoline structure can intercalate into DNA, disrupting replication.
- Enzyme Inhibition: Binding to active sites of enzymes like COX or topoisomerases.
- Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress leading to cell death.
属性
IUPAC Name |
2-[[3-cyano-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27N3O2S/c32-19-27-30(23-15-17-25(18-16-23)36-20-22-9-3-1-4-10-22)26-13-7-8-14-28(26)34-31(27)37-21-29(35)33-24-11-5-2-6-12-24/h1-6,9-12,15-18H,7-8,13-14,20-21H2,(H,33,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWCYGVWCDOPFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C#N)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














